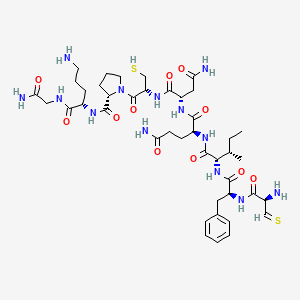

Oxytocin, phe(2)-orn(8)-

Description

Historical Context of Neurohypophyseal Peptide Analog Research

The mid-20th century marked a pivotal era in peptide chemistry, highlighted by the first synthesis of oxytocin (B344502) and vasopressin. nih.gov This achievement opened the door to extensive research into the structure-activity relationships of these neurohypophyseal hormones. chemicke-listy.czresearchgate.net Scientists began systematically modifying the amino acid sequence of the native peptides to create analogs with altered biological activities. pnas.org This research was driven by the desire to develop new therapeutic agents and to dissect the distinct roles of oxytocin and vasopressin in the body. ethz.ch These investigations led to the development of numerous analogs with varied receptor selectivity and potency, providing a rich pharmacological toolbox for researchers. nih.gov

Rationale for the Design and Synthesis of Oxytocin, phe(2)-orn(8)-

The design of Oxytocin, phe(2)-orn(8)- was a direct result of the systematic exploration of structure-activity relationships within the oxytocin and vasopressin family of peptides. The key modifications in this analog are the substitution of tyrosine at position 2 with phenylalanine (phe) and leucine (B10760876) at position 8 with ornithine (orn).

The substitution at position 8 with a basic amino acid like ornithine was found to enhance affinity for vasopressin receptors. imperial.ac.uk Specifically, this modification, along with the change at position 2, confers a high degree of selectivity for the V1a vasopressin receptor. nih.govmedchemexpress.com This rational design approach aimed to create a compound that could selectively activate V1a receptors, thereby allowing researchers to isolate and study the specific physiological responses mediated by this receptor subtype.

Position of Oxytocin, phe(2)-orn(8)- within the Landscape of Vasopressin and Oxytocin Receptor Modulators

The neurohypophyseal system is characterized by the overlapping actions of oxytocin and vasopressin on a family of four G protein-coupled receptors: the oxytocin receptor (OTR) and the vasopressin receptors V1a, V1b, and V2. nih.govmdpi.com This promiscuity presents a challenge in elucidating the specific function of each receptor.

Oxytocin, phe(2)-orn(8)- distinguishes itself as a selective V1a receptor agonist. nih.govmedchemexpress.com While oxytocin itself can bind to both OTR and, to a lesser extent, vasopressin receptors, and vasopressin can also cross-react with the OTR, Oxytocin, phe(2)-orn(8)- exhibits a clear preference for the V1a receptor. oup.comoup.com This selectivity is crucial for experimental studies aiming to delineate the V1a-mediated signaling pathways from those of other related receptors.

Significance of Oxytocin, phe(2)-orn(8)- as a Pharmacological Probe in Receptor Characterization

The primary significance of Oxytocin, phe(2)-orn(8)- lies in its utility as a pharmacological probe. By selectively activating V1a receptors, this compound allows researchers to:

Characterize V1a Receptor Function: Studies have utilized Oxytocin, phe(2)-orn(8)- to investigate the role of V1a receptors in various physiological processes. For instance, it has been used to study smooth muscle contractility in different tissues. oup.comoup.com

Differentiate Receptor Subtypes: In tissues or cell systems expressing multiple oxytocin and vasopressin receptor subtypes, Oxytocin, phe(2)-orn(8)- helps to distinguish the effects mediated specifically by V1a receptors. For example, it has been used to characterize neurohypophyseal hormone receptors in non-mammalian vertebrates. nih.gov

Investigate Receptor Binding and Signaling: The compound has been employed in competitive binding assays to determine the affinity of other ligands for the V1a receptor and to study the molecular mechanisms of receptor activation. oup.comoup.comdoi.org

Research Findings and Data

The utility of Oxytocin, phe(2)-orn(8)- is underscored by data from various pharmacological studies. For example, in studies on rabbit corpus cavernosum, Oxytocin, phe(2)-orn(8)- demonstrated a lower binding affinity for the oxytocin receptor compared to oxytocin itself, highlighting its selectivity. oup.comoup.com

| Compound | Kd (nM) | Reference |

|---|---|---|

| Oxytocin | 0.280 ± 0.190 | oup.comoup.com |

| Oxytocin, phe(2)-orn(8)- | 1.3 ± 0.884 | oup.comoup.com |

Functionally, Oxytocin, phe(2)-orn(8)- has been shown to induce contractility in various smooth muscle preparations, an effect mediated through V1a receptors. For example, it induces sustained contractility of the rabbit epididymis with an EC50 value of 280 nM. medchemexpress.com In studies on human corpus cavernosum, it was less potent than oxytocin in inducing contractions, further supporting its primary action on vasopressin receptors rather than oxytocin receptors in this tissue. oup.comoup.com

| Compound | EC50 (nM) | Reference |

|---|---|---|

| Oxytocin | 11 ± 2.7 | oup.comoup.com |

| [Thr4,Gly7]OT (selective OTR agonist) | 24 ± 7 | oup.com |

| Oxytocin, phe(2)-orn(8)- | Less potent than Oxytocin | oup.comoup.com |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O11S2/c1-3-22(2)34(54-39(63)27(51-35(59)24(44)20-67)17-23-9-5-4-6-10-23)41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,20,22,24-30,34,68H,3,7-8,11-19,21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJBXQZRHPHRD-OVCMMVBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179500 | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-41-3 | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Peptide Synthesis and Structural Characterization of Oxytocin, Phe 2 Orn 8

Methodologies for Chemical Synthesis of Oxytocin (B344502), phe(2)-orn(8)-

The synthesis of Oxytocin, phe(2)-orn(8)-, an analog of the neurohypophyseal hormone oxytocin, is primarily achieved through chemical methods that allow for precise control over the peptide sequence and modifications. These methods are crucial for producing the peptide for research and potential therapeutic applications.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Oxytocin, phe(2)-orn(8)- and its analogs. acs.orgnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. uci.edu

The process typically begins with the selection of a suitable resin, such as a 2-chlorotrityl or Rink amide resin, depending on whether the desired C-terminus is a carboxylic acid or an amide. uci.edu For the synthesis of many oxytocin analogs, including those with modifications at position 8, a common starting point is the loading of the first amino acid onto the resin. acs.orguci.edu

Two main chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the α-amino group of the amino acids. nih.gov The Fmoc strategy is widely used due to its milder deprotection conditions. nih.gov

The synthesis proceeds in cycles of deprotection and coupling. In each cycle, the protecting group of the terminal amino acid on the resin-bound peptide is removed. The next amino acid, with its α-amino group protected and its carboxyl group activated, is then coupled to the newly exposed amino group. This cycle is repeated until the entire peptide sequence is assembled. uci.edu For the synthesis of Oxytocin, phe(2)-orn(8)-, this would involve the sequential addition of glycine, ornithine (with its side chain appropriately protected), proline, cysteine (with a sulfur-protecting group), asparagine, glutamine, isoleucine, phenylalanine, and finally cysteine.

Key to the synthesis of oxytocin analogs is the management of the cysteine residues, which will form the disulfide bridge. Protecting groups such as trityl (Trt) or acetamidomethyl (Acm) are used for the sulfhydryl groups of the cysteine residues during the synthesis to prevent premature or incorrect disulfide bond formation. mdpi.com

Once the linear peptide chain is fully assembled on the solid support, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes most of the side-chain protecting groups.

The final step in the synthesis is the formation of the intramolecular disulfide bond between the two cysteine residues. This is an oxidation reaction, often carried out in a dilute solution to favor intramolecular over intermolecular cyclization. Various oxidizing agents can be used, such as potassium ferricyanide (B76249) or air oxidation. springernature.com

Purification and Analytical Techniques

Following cleavage from the resin and cyclization, the crude synthetic peptide is a mixture containing the desired product, deletion sequences, and other impurities. Therefore, a robust purification step is essential.

High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying Oxytocin, phe(2)-orn(8)-. google.com Reversed-phase HPLC (RP-HPLC) is particularly effective, where the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components based on their hydrophobicity. The fractions are collected, and those containing the pure peptide are identified. confreg.org

To confirm the purity and identity of the synthesized peptide, several analytical techniques are employed:

Analytical HPLC: This is used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity. google.comconfreg.org

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the mass-to-charge ratio of the peptide, which can then be used to calculate its molecular weight, confirming that the correct amino acids have been incorporated. google.com The calculated molecular weight for Oxytocin, phe(2)-orn(8)- is approximately 992.18 g/mol . chemscene.com

Amino Acid Analysis (AAA): This method is used to verify the amino acid composition of the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This confirms that the correct ratio of amino acids is present in the final product. researchgate.net

| Technique | Purpose | Typical Observation for Oxytocin, phe(2)-orn(8)- |

|---|---|---|

| Reversed-Phase HPLC | Purification | Elution as a major peak in a solvent gradient. |

| Analytical HPLC | Purity Assessment | A single, sharp peak indicating >95% purity. google.com |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Observed molecular weight matching the calculated molecular weight (~992.18 Da). chemscene.com |

| Amino Acid Analysis | Compositional Verification | Correct stoichiometric ratios of constituent amino acids. |

Primary Structure Elucidation and Disulfide Connectivity

The primary structure of a peptide refers to its linear sequence of amino acids. For Oxytocin, phe(2)-orn(8)-, the sequence is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2. nih.gov The elucidation of this primary structure is a critical step after synthesis and purification.

The primary tool for confirming the amino acid sequence is tandem mass spectrometry (MS/MS) . In this technique, the purified peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. The fragmentation typically occurs at the peptide bonds, producing a series of ions (b- and y-ions) from which the amino acid sequence can be deduced.

A crucial structural feature of oxytocin and its analogs is the disulfide bridge between the two cysteine residues at positions 1 and 6. auctoresonline.org This disulfide bond creates a 20-membered cyclic ring structure which is essential for its biological activity. scispace.com The correct formation of this disulfide bond must be confirmed.

Circular dichroism (CD) spectroscopy can be used to provide information about the conformation of the disulfide bridge. The disulfide bond itself is a chromophore, and its spatial arrangement (dihedral angle) influences the CD spectrum. A right-handed helical screw sense of the disulfide bridge in oxytocin and its analogs is suggested by a positive band around 250 nm and a negative band between 225-240 nm in the CD spectrum. pnas.org

Chemical methods can also be employed to determine disulfide connectivity. This involves reducing the disulfide bond and then selectively alkylating the resulting free sulfhydryl groups. Subsequent enzymatic digestion and mass spectrometric analysis of the resulting fragments can confirm which cysteine residues were originally linked.

Derivatization Strategies for Functional Studies

To investigate the structure-activity relationships of Oxytocin, phe(2)-orn(8)-, various derivatization strategies can be employed. These modifications can provide insights into receptor binding, selectivity, and functional activity.

One common strategy is the introduction of fluorescent labels . A fluorophore can be attached to the peptide, often at the N-terminus or on the side chain of a specific amino acid like ornithine at position 8. nih.gov This allows for the visualization of the peptide in biological systems and for use in fluorescence-based binding assays. nih.gov The choice of the derivatization site is crucial; for instance, position 8 has been shown to be tolerant to the addition of bulky groups without significant loss of affinity for some receptors. nih.gov

Another approach is the use of photoaffinity labels . These are chemically reactive groups that can be activated by light to form a covalent bond with a nearby molecule, such as a receptor protein. This allows for the identification of binding sites and the characterization of ligand-receptor interactions.

Amino acid substitution is a fundamental derivatization strategy. By systematically replacing each amino acid in the sequence with another (e.g., alanine (B10760859) scanning), the importance of each residue for the peptide's function can be determined. nih.gov For example, modifications at position 8 are known to influence receptor selectivity. acs.orgnih.gov

Furthermore, the disulfide bridge itself can be modified. Replacing the disulfide bond with other linkages, such as a thioether or a diselenide bond, can improve the peptide's stability against reduction in biological environments. researchgate.net These modifications can also provide insights into the conformational requirements for receptor binding. researchgate.netcore.ac.uk

| Derivatization Strategy | Purpose | Example |

|---|---|---|

| Fluorescent Labeling | Visualization and binding assays. nih.gov | Attachment of a fluorophore to the side chain of Ornithine-8. nih.gov |

| Photoaffinity Labeling | Identification of receptor binding sites. | Incorporation of a photolabile group. |

| Amino Acid Substitution | Structure-activity relationship studies. nih.gov | Replacing Ornithine-8 with Lysine or Arginine. acs.org |

| Disulfide Bridge Modification | Enhance stability and study conformational requirements. researchgate.net | Replacement with a thioether or diselenide bond. researchgate.net |

Molecular Pharmacology and Receptor Interaction Profiles of Oxytocin, Phe 2 Orn 8

Receptor Binding Affinity and Specificity Studies

The compound Oxytocin (B344502), phe(2)-orn(8)-, also known as [Phe2,Orn8]vasotocin, is a synthetic analogue of the neurohypophyseal hormones oxytocin and vasopressin. nih.govnih.gov Its unique structural modifications result in a distinct receptor interaction profile, which has been the subject of numerous pharmacological investigations. These studies aim to elucidate its binding affinity and specificity for the various receptors of the oxytocin and vasopressin systems. The vasopressin receptor subtypes include V1a, V1b, and V2, which are all G protein-coupled receptors with significant structural homology to the oxytocin receptor. sigmaaldrich.commdpi.com

Interaction with Vasopressin V1a Receptors

Oxytocin, phe(2)-orn(8)- is widely recognized as a selective agonist for the vasopressin V1a receptor. sigmaaldrich.commedchemexpress.com This selectivity has led to its frequent use as a research tool to investigate the physiological roles of the V1a receptor. nih.gov Studies have demonstrated its ability to bind to V1a receptors and elicit downstream signaling. For instance, research on rat V1a receptors has shown that the compound interacts with this receptor subtype. nih.gov The V1a receptors are found in various tissues, including vascular smooth muscle, where they mediate vasoconstriction. mdpi.comnih.gov

Interaction with Vasopressin V1b Receptors

The vasopressin V1b receptor is primarily located in the anterior pituitary and is involved in the regulation of adrenocorticotropic hormone (ACTH) release. mdpi.comnih.gov While Oxytocin, phe(2)-orn(8)- is predominantly a V1a agonist, its interaction with the V1b receptor has also been a subject of study. The selectivity of this compound for V1a over V1b is a key aspect of its pharmacological profile.

Interaction with Vasopressin V2 Receptors

The vasopressin V2 receptors are mainly expressed in the kidney's collecting ducts, where they mediate the antidiuretic effects of vasopressin. mdpi.comnih.gov Research has shown that Oxytocin, phe(2)-orn(8)- exhibits low affinity for the V2 receptor. oup.com In rat bioassays, it displayed a very low antidiuretic activity of 0.55 units/mg, further highlighting its selectivity for the V1a receptor over the V2 receptor. nih.gov This low interaction with V2 receptors is a defining characteristic of its specificity.

Interaction with Oxytocin Receptors

While being an analogue of oxytocin, Oxytocin, phe(2)-orn(8)- demonstrates a lower affinity for oxytocin receptors compared to its potent interaction with V1a receptors. oup.com In studies using rabbit corpus cavernosum membranes, which express oxytocin receptors, Oxytocin, phe(2)-orn(8)- bound with a dissociation constant (Kd) of 1.3 ± 0.884 nM, indicating a lower affinity compared to oxytocin itself (Kd, 280 ± 190 pM). oup.com This demonstrates that the structural modifications in Oxytocin, phe(2)-orn(8)- have shifted its primary binding preference away from the oxytocin receptor and towards the vasopressin V1a receptor.

Quantitative Analysis of Ligand-Receptor Interactions

Quantitative studies have provided specific data on the binding affinities of Oxytocin, phe(2)-orn(8)- for various receptors. These analyses are crucial for understanding its selectivity profile.

| Receptor Subtype | Binding Affinity (Kd) | Species/Tissue | Reference |

| Oxytocin Receptor | 1.3 ± 0.884 nM | Rabbit Corpus Cavernosum | oup.com |

| Vasopressin V2 Receptor | 85 ± 55.25 nM | Rabbit Corpus Cavernosum | oup.com |

Agonist and Antagonist Characterization

Oxytocin, phe(2)-orn(8)- is primarily characterized as a selective agonist at the vasopressin V1a receptor. sigmaaldrich.commedchemexpress.com Its agonistic properties at this receptor have been demonstrated in various functional assays. For example, it has been shown to be a fairly potent vasopressor agonist in rat bioassays, with a vasopressor activity (P) of 124 units/mg. nih.gov This activity is mediated through the V1a receptor. nih.gov

Functional Agonist Activity at Target Receptors

The primary pharmacological action of Oxytocin, phe(2)-orn(8)- is as a potent and selective agonist at vasopressin V1a receptors. patsnap.commedchemexpress.commedchemexpress.com These receptors are predominantly located on vascular smooth muscle cells. patsnap.com The agonistic binding of the compound to V1a receptors initiates a cascade of events leading to vasoconstriction. patsnap.comncats.iotaylorandfrancis.com

Research has quantified its functional activity, demonstrating a significant preference for vasopressor effects over antidiuretic effects. In rat bioassays, the compound exhibits a high vasopressor (P) activity of 124 units/mg, while its antidiuretic (A) activity, mediated by V2 receptors, is substantially lower at 0.55 units/mg. nih.gov This results in a P/A selectivity ratio of 225, highlighting its specificity for V1a-mediated actions. nih.gov Further studies have shown that it induces a sustained contraction in rabbit epididymis tissue with a half-maximal effective concentration (EC₅₀) of 280 nM. medchemexpress.commedchemexpress.com While it is a potent V1a agonist, it has only minor effects on V2 receptors and thus weak antidiuretic properties. patsnap.comtaylorandfrancis.com

| Receptor Target | Activity Type | Observed Effect | Potency/Selectivity Data | Reference |

|---|---|---|---|---|

| Vasopressin V1a Receptor | Agonist | Vasoconstriction, Smooth muscle contraction | Vasopressor Activity: 124 units/mg; EC₅₀: 280 nM (rabbit epididymis) | patsnap.commedchemexpress.comnih.gov |

| Vasopressin V2 Receptor | Weak Agonist | Antidiuresis (water reabsorption) | Antidiuretic Activity: 0.55 units/mg; P/A Ratio: 225 | patsnap.comtaylorandfrancis.comnih.gov |

Potential Receptor Antagonism in Specific Contexts

Current scientific literature predominantly characterizes Oxytocin, phe(2)-orn(8)- as a selective V1a receptor agonist. medchemexpress.commedchemexpress.com There is no significant evidence to suggest that it acts as a receptor antagonist in specific contexts. Its pharmacological utility is derived from its ability to mimic the effects of endogenous vasopressin at V1a receptors, leading to receptor activation rather than blockade. patsnap.com

Mechanisms of Intracellular Signal Transduction

The binding of Oxytocin, phe(2)-orn(8)- to its target receptors initiates specific intracellular signaling pathways. The nature of these pathways is determined by the type of G-protein to which the receptor is coupled. medchemexpress.com

G-Protein Coupling and Activation of Downstream Effectors

Vasopressin and oxytocin receptors are G-protein coupled receptors (GPCRs). nih.gov The V1a receptor, the primary target for Oxytocin, phe(2)-orn(8)-, couples to G-proteins of the Gq/11 family. patsnap.commedchemexpress.com Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gq protein. patsnap.com This activation initiates a signaling cascade through downstream effector enzymes. patsnap.comtaylorandfrancis.com In contrast, the V2 receptor, at which this compound has weak activity, is coupled to the Gs protein. medchemexpress.com

Modulation of Adenylate Cyclase Activity and Cyclic AMP Production

The signaling pathway involving adenylate cyclase and cyclic adenosine (B11128) monophosphate (cAMP) is primarily associated with the V2 receptor. medchemexpress.com Activation of the V2 receptor by an agonist leads to the stimulation of adenylate cyclase via the Gs protein, resulting in an increase in intracellular cAMP levels. nih.gov Given that Oxytocin, phe(2)-orn(8)- is a selective V1a agonist with very weak activity at V2 receptors, its effect on adenylate cyclase and cAMP production is minimal. medchemexpress.comtaylorandfrancis.com Its primary mechanism of action does not significantly involve the modulation of this pathway.

Regulation of Phospholipase C and Intracellular Calcium Mobilization

The hallmark of V1a receptor activation is the stimulation of the phospholipase C (PLC) pathway. patsnap.comtaylorandfrancis.com Following the coupling of Oxytocin, phe(2)-orn(8)- to the V1a receptor and the subsequent activation of the Gq protein, PLC is stimulated. patsnap.compatsnap.com This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.commdpi.com

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. patsnap.commdpi.com This rapid increase in the intracellular calcium concentration is a critical step that leads to the physiological response, most notably the contraction of vascular smooth muscle cells, which results in vasoconstriction. patsnap.compatsnap.com This entire cascade, from receptor binding to calcium mobilization, represents the principal signal transduction mechanism for Oxytocin, phe(2)-orn(8)-. patsnap.compatsnap.com

Investigating MAP Kinase Pathway Involvement

The mitogen-activated protein (MAP) kinase pathway is another important signaling cascade involved in cellular processes like growth and differentiation. nih.gov Some GPCRs, including the closely related oxytocin receptor, have been shown to activate the MAP kinase pathway. researchgate.net While direct and extensive research specifically linking Oxytocin, phe(2)-orn(8)- to MAP kinase activation is limited, its classification as a GPCR agonist acting on receptors known to form dimers and couple to multiple G-proteins suggests this is a plausible area for further investigation. drugbank.comdrugbank.comresearchgate.net The activation of Gq-coupled receptors can, in some cellular contexts, lead to the downstream activation of MAP kinase cascades, but specific studies on this effect for Oxytocin, phe(2)-orn(8)- are not prominently featured in the current literature.

| Signaling Pathway Component | Interaction/Effect | Receptor Mediation | Reference |

|---|---|---|---|

| G-Protein Coupling | Primarily couples to Gq/11 proteins | V1a Receptor | patsnap.commedchemexpress.com |

| Adenylate Cyclase / cAMP | Minimal to no stimulation | (V2 Receptor pathway, weak affinity) | medchemexpress.comnih.gov |

| Phospholipase C (PLC) | Activation | V1a Receptor | patsnap.compatsnap.comtaylorandfrancis.com |

| Intracellular Calcium (Ca²⁺) | Mobilization from intracellular stores, leading to increased cytosolic concentration | V1a Receptor (via IP3) | patsnap.commdpi.comnih.gov |

| MAP Kinase Pathway | Potential for involvement, requires further investigation | (General GPCR/OTR signaling) | researchgate.netdrugbank.com |

Receptor Dimerization and Oligomerization Dynamics

The concept of GPCRs functioning as monomeric entities has been largely replaced by evidence supporting their organization into dimeric and oligomeric complexes. nih.gov This structural arrangement can influence ligand binding, signaling, and receptor trafficking. The oxytocin receptor, a class A GPCR, is a key example of a receptor that participates in these complex interactions. oup.com

Research has firmly established that the human oxytocin receptor can form both homodimers (OTR-OTR) and heterodimers with closely related receptors, particularly the vasopressin V1a and V2 receptors (V1aR and V2R). nih.govbiorxiv.orgunimi.it These receptors are part of the same subfamily and share significant structural and functional similarities. nih.gov The endogenous ligands, oxytocin and arginine vasopressin (AVP), differ by only two amino acids and can exhibit cross-reactivity at these receptors. nih.gov

The formation of these receptor complexes is not a transient event but rather a constitutive process that occurs early during receptor biosynthesis in the endoplasmic reticulum. nih.govunimi.it Studies utilizing techniques such as co-immunoprecipitation and bioluminescence resonance energy transfer (BRET) have demonstrated that OTRs, V1aRs, and V2Rs have a similar propensity to form both homodimers and heterodimers. nih.govacs.org The relative expression levels of each receptor subtype in a given cell or tissue likely determine the ratio of homodimers to heterodimers. nih.govnih.gov

The existence of these heterodimers, such as OTR-V1aR and OTR-V2R, creates the potential for novel pharmacological and signaling properties that are distinct from the individual receptor protomers. guidetopharmacology.org For instance, the co-expression of OTR and V1aR in tissues like the myometrium and certain brain regions suggests that heterodimerization could play a significant physiological role. nih.gov Evidence also points to the formation of OTR heterodimers with other GPCRs, including the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2A and 5-HT2C receptors, expanding the potential for complex signaling integration in the brain. researchgate.net

| Receptor Pair | Dimerization Type | Evidence | Reference |

| OTR - OTR | Homodimer | Co-immunoprecipitation, BRET | nih.govbiorxiv.org |

| OTR - V1aR | Heterodimer | Co-immunoprecipitation, BRET | nih.govnih.gov |

| OTR - V2R | Heterodimer | Co-immunoprecipitation, BRET | nih.govunimi.it |

| V1aR - V1aR | Homodimer | Co-immunoprecipitation, BRET | nih.govnih.gov |

| V2R - V2R | Homodimer | Co-immunoprecipitation, BRET | nih.govnih.gov |

| V1aR - V2R | Heterodimer | Co-immunoprecipitation, BRET | nih.govnih.gov |

| OTR - Dopamine D2R | Heterodimer | In vivo evidence | oup.com |

| OTR - Adrenergic β2R | Heterodimer | In vivo evidence | oup.com |

This table summarizes the known homo- and heterodimeric interactions of the oxytocin receptor and its related vasopressin receptors.

Oxytocin, phe(2)-orn(8)-, also known as [Phe(2),Orn(8)]-vasotocin, is a synthetic analog of oxytocin. It is characterized pharmacologically as a potent vasopressor agonist with selectivity for the vasopressin V1a receptor. nih.govdoi.org Its utility as a selective V1a agonist has been noted in various research contexts. nih.gov

A key question in the pharmacology of dimeric GPCRs is whether ligand binding can modulate the dimerization state or the quaternary structure of the receptor complex. However, for the oxytocin and vasopressin receptor family, the prevailing evidence suggests that the dimerization state is constitutive and not regulated by the binding of either agonists or antagonists once the receptors have reached the cell surface. nih.govunimi.it Studies using BRET have shown that treatment with various agonists and antagonists does not alter the BRET signal between receptor pairs, indicating that the dimeric complex is stable and ligand-independent in this regard. nih.gov

Given this established principle, it is highly probable that Oxytocin, phe(2)-orn(8)-, despite its potent agonist activity at the V1a receptor, does not induce or significantly alter the formation or dissociation of OTR homodimers or its heterodimers with vasopressin receptors at the plasma membrane. While a ligand might preferentially bind to or activate a pre-existing dimeric complex, the current body of research does not support a role for ligands like Oxytocin, phe(2)-orn(8)- in actively changing the quaternary structure of these receptors.

Preclinical Pharmacodynamics and Biological Effects of Oxytocin, Phe 2 Orn 8 in Non Human Systems

In Vitro Pharmacological Activity in Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have been instrumental in characterizing the direct effects of Oxytocin (B344502), phe(2)-orn(8)- on cellular and tissue responses, independent of systemic influences.

Oxytocin, phe(2)-orn(8)- has demonstrated the ability to modulate the contractility of various smooth muscle tissues.

Epididymis: In isolated rabbit epididymis, Oxytocin, phe(2)-orn(8)-, a selective V1 vasopressin agonist, induced a less sustained contraction compared to oxytocin. oup.commedchemexpress.comresearchgate.net It exhibited an EC50 value of 280 nM. oup.commedchemexpress.commedchemexpress.com

Myometrium: Studies on myometrial tissues have been crucial in understanding the uterotonic effects of oxytocin and its analogs. While specific data on the direct effect of Oxytocin, phe(2)-orn(8)- on myometrial contractility is not extensively detailed in the provided search results, the research context highlights the importance of oxytocin receptors in mediating uterine contractions. nih.govoup.combioscientifica.comnih.govsrce.hr The search results focus more on oxytocin and its antagonists rather than the specific agonist .

Penile Corpus Cavernosum: In both human and rabbit corpus cavernosum (CC) preparations, Oxytocin, phe(2)-orn(8)- (also referred to as [Phe2,Orn8]VT) was found to be less potent than oxytocin in stimulating contractility. oup.comoup.com This suggests that the contractile effect in this tissue is primarily mediated by oxytocin receptors rather than vasopressin V1 receptors. oup.comoup.combioscientifica.comnih.gov

Vascular: The influence of Oxytocin, phe(2)-orn(8)- on vascular smooth muscle is implied through its classification as a selective V1 vasopressin agonist, as V1 receptors are known to be involved in vasoconstriction. However, specific in vitro studies detailing its direct effects on isolated vascular preparations were not prominently featured in the search results.

In trout hepatocytes, Oxytocin, phe(2)-orn(8)-, acting as a V1 agonist, was shown to inhibit glucagon-stimulated cAMP production. nih.gov This effect was concentration-dependent, with a maximal effect observed at 6x10⁻⁷ M and a half-maximal effect at 0.9x10⁻⁸ M. nih.gov The V1 agonist reduced the glucagon-stimulated cAMP level by 70%. nih.gov This indicates an interaction with signaling pathways that regulate glucose metabolism in the liver. nih.govd-nb.info

Modulation of Smooth Muscle Contractility (e.g., epididymis, myometrium, penile corpus cavernosum, vascular)

Comparative Pharmacological Profile with Endogenous Ligands and Other Analogs

The pharmacological profile of Oxytocin, phe(2)-orn(8)- is characterized by its distinct receptor selectivity and potency when compared to endogenous ligands like Oxytocin (OXT) and Arginine Vasopressin (AVP), as well as other synthetic analogs.

Its primary characteristic is its function as a potent V1a receptor agonist, while showing significantly lower affinity for the oxytocin receptor and V2 receptor. nih.govsigmaaldrich.com In studies on human corpus cavernosum tissue, the binding affinity (Kd) of Oxytocin, phe(2)-orn(8)- for the oxytocin receptor was 1.3 ± 0.884 nM. oup.comoup.com This is considerably lower than the affinity of the endogenous ligand, oxytocin, which was 280 ± 190 pM in the same study. oup.comoup.com Consequently, in functional assays, Oxytocin, phe(2)-orn(8)- was less potent at inducing contractions in this tissue than both oxytocin and the selective oxytocin receptor agonist, [Thr4,Gly7]OT. oup.com

When evaluated in rat bioassays, the compound's selectivity for vasopressin-like activity over oxytocin-like or antidiuretic activity becomes clear. It exhibits a high vasopressor potency of 124 units/mg, contrasted with a very low antidiuretic potency of 0.55 units/mg. nih.gov This results in a vasopressor-to-antidiuretic (P/A) ratio of 225, highlighting its selectivity for V1a receptors over V2 receptors. nih.gov For many years, this profile led to its widespread use as a selective V1a agonist. nih.gov However, it has been noted that based on some rat V1a receptor affinity assays, its selectivity may not be as absolute as in functional bioassays. nih.gov

The following tables provide a comparative overview of the pharmacological data.

Table 1: Comparative Binding Affinity for Human Oxytocin Receptor

| Compound | Binding Affinity (Kd) | Receptor Target |

| Oxytocin (Endogenous Ligand) | 280 ± 190 pM | Oxytocin Receptor |

| Oxytocin, phe(2)-orn(8)- | 1.3 ± 0.884 nM | Oxytocin Receptor |

| Data derived from contractility studies in human corpus cavernosum tissue. oup.comoup.com |

Table 2: Comparative Potency in Rat Bioassays

| Compound | Vasopressor (P) Activity (units/mg) (V1a-mediated) | Antidiuretic (A) Activity (units/mg) (V2-mediated) | P/A Selectivity Ratio |

| Arginine Vasopressin (AVP) | 373 | 320 | 1.2 |

| Oxytocin, phe(2)-orn(8)- | 124 | 0.55 | 225 |

| This table illustrates the high V1a selectivity of Oxytocin, phe(2)-orn(8)- compared to the non-selective endogenous hormone AVP. nih.gov |

Structure Activity Relationship Sar Investigations of Oxytocin, Phe 2 Orn 8

Conformation-Activity Relationship Studies

The biological activity of oxytocin (B344502) and its analogs is intrinsically linked to their three-dimensional conformation. The cyclic structure, formed by a disulfide bond between cysteine residues at positions 1 and 6, imposes significant conformational constraints. This 20-membered ring contains a β-turn, which is crucial for its interaction with the receptor. nih.gov

Significance of Phenylalanine Substitution at Position 2

The amino acid at position 2 of oxytocin, natively tyrosine, is a critical determinant of the peptide's character as an agonist or antagonist. The substitution of tyrosine with phenylalanine in Oxytocin, phe(2)-orn(8)- is a significant modification. Phenylalanine lacks the hydroxyl group present in tyrosine, which is known to be important for agonistic activity.

The introduction of phenylalanine at position 2, particularly in combination with other modifications, often leads to analogs with altered receptor selectivity and potency. cas.cz For example, [Phe²]LVP (felypressin) exhibits a high vasopressor to antidiuretic activity ratio, indicating selectivity for V₁ₐ receptors. nih.gov Similarly, the analog [Phe², Orn⁸]vasotocin, which is another name for Oxytocin, phe(2)-orn(8)-, is a potent vasopressor agonist with significantly reduced antidiuretic activity, making it a selective V₁ₐ agonist. nih.govresearchgate.net The substitution of the aromatic amino acid at position 2 can convert an agonist into an antagonist, especially when bulky groups are introduced. researchgate.net The stereochemistry (L- or D-isomer) of the substituted amino acid at this position also plays a crucial role in determining whether the resulting analog will be an agonist or an antagonist. cas.cz

Impact of Ornithine Substitution at Position 8

Position 8 in oxytocin, naturally occupied by leucine (B10760876), is a key residue for receptor binding and selectivity. core.ac.uk Substituting leucine with a basic amino acid like ornithine, as seen in Oxytocin, phe(2)-orn(8)-, significantly alters the peptide's properties. Ornithine is a shorter homolog of arginine, the residue found at position 8 in vasopressin. This substitution introduces a positive charge, which is a hallmark of vasopressin-like peptides.

The presence of a basic residue at position 8 is known to enhance affinity for vasopressin receptors. core.ac.uk In the case of Oxytocin, phe(2)-orn(8)-, the ornithine substitution contributes to its strong vasopressor activity, characteristic of V₁ₐ receptor agonism. nih.govresearchgate.net Studies on other analogs have shown that introducing a basic amino acid at position 8 can improve V₁ₐ binding and selectivity. core.ac.uk The combination of phenylalanine at position 2 and ornithine at position 8 in Oxytocin, phe(2)-orn(8)- results in a molecule that is a potent vasopressor agent, highlighting the importance of this position in directing receptor selectivity. nih.govresearchgate.net

Role of the Disulfide Bond in Receptor Recognition and Signaling

The disulfide bond between Cys¹ and Cys⁶ is a defining feature of the oxytocin/vasopressin family of peptides, creating the cyclic structure essential for biological activity. auctoresonline.orgguidetopharmacology.org This covalent linkage is critical for maintaining the peptide's conformation, which is necessary for proper receptor recognition and subsequent signal transduction. acs.orgresearchgate.net

Research involving the replacement of the disulfide bond with other chemical bridges has shed light on its importance. For instance, replacing the disulfide bond with a thioether, selenylsulfide, diselenide, or ditelluride bridge can result in analogs that retain considerable affinity and functional potency, and in some cases, enhanced plasma stability. acs.orgresearchgate.net However, shortening the disulfide bridge has been shown to abolish binding and functional activity, indicating that the size of the 20-membered ring is crucial. acs.orgresearchgate.net The disulfide bond itself, along with the Tyr² residue, contributes to the optical activity of the peptide in the near-UV region. nih.gov The binding of oxytocin to its receptor activates G proteins, leading to a cascade of intracellular events, including the activation of phospholipase C and an increase in intracellular calcium. auctoresonline.orgcreative-diagnostics.com The integrity of the cyclic structure, maintained by the disulfide bond, is fundamental to initiating this signaling pathway.

Identification of Key Amino Acid Residues for Receptor Selectivity and Potency

The selectivity of oxytocin and vasopressin analogs for their respective receptors (OTR, V₁ₐ, V₁ᵦ, V₂) is determined by a few key amino acid residues. Positions 2, 3, 4, and 8 have been identified as particularly important in this regard. core.ac.uknih.gov

Position 2: As discussed, the nature of the aromatic amino acid at this position influences whether an analog acts as an agonist or antagonist and contributes to its selectivity profile. cas.czresearchgate.net

Position 3: This position, along with position 8, differs between oxytocin (isoleucine) and vasopressin (phenylalanine) and is crucial for distinguishing between OTR and AVP receptors. nih.govnih.gov

Position 4: Residues at this position, such as glutamine in oxytocin, are key for receptor binding. core.ac.uk

Position 8: The residue at this position is a major determinant of selectivity. A neutral residue like leucine in oxytocin favors OTR binding, while a basic residue like arginine in vasopressin or ornithine in Oxytocin, phe(2)-orn(8)- confers affinity for vasopressin receptors. core.ac.ukguidetopharmacology.org

Specific residues within the receptors themselves also play a critical role. For example, Tyr¹¹⁵ in the V₁ₐ receptor has been identified as a key residue for determining agonist selectivity. bioscientifica.com The interaction between these key residues on the peptide and specific sites within the receptor's binding pocket dictates the resulting selectivity and potency.

Comparative Analysis with Other Oxytocin and Vasopressin Analogs in SAR Studies

The SAR of Oxytocin, phe(2)-orn(8)- is best understood in the context of other related analogs. The systematic replacement of amino acids at various positions has generated a wealth of data on receptor selectivity and potency.

| Analog | Position 2 | Position 8 | Primary Activity | Reference |

| Oxytocin | Tyr | Leu | Uterotonic, Lactogenic | nih.gov |

| Arginine Vasopressin (AVP) | Tyr | Arg | Antidiuretic, Vasopressor | guidetopharmacology.org |

| [Phe², Orn⁸]Oxytocin | Phe | Orn | Selective V₁ₐ Agonist | nih.govresearchgate.net |

| [Thr⁴, Gly⁷]Oxytocin | Tyr | Leu | Selective OT Agonist | nih.gov |

| dDAVP | Tyr | D-Arg | Selective V₂ Agonist | nih.gov |

| Atosiban | D-Tyr(Et) | Orn | OT Antagonist | researchgate.net |

This comparative approach demonstrates how specific substitutions fine-tune the biological activity of the resulting peptide. For example, while the native hormones oxytocin and vasopressin have distinct primary functions, they exhibit cross-reactivity at each other's receptors. auctoresonline.org Analogs like Oxytocin, phe(2)-orn(8)- are designed to be more selective for a particular receptor subtype. In this case, the combination of Phe² and Orn⁸ yields a potent V₁ₐ agonist with significantly reduced activity at other receptors. nih.govresearchgate.net Atosiban, another analog with an Orn⁸ substitution but with a modified tyrosine at position 2, acts as an oxytocin antagonist. researchgate.net This highlights the complex interplay between different positions in determining the final pharmacological profile.

Advanced Methodological Approaches for Studying Oxytocin, Phe 2 Orn 8

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a specific receptor. This technique involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (a "tracer") that is known to bind to the receptor with high affinity. A competing, unlabeled ligand, such as Oxytocin (B344502), phe(2)-orn(8)-, is then added at increasing concentrations. By measuring the displacement of the radiolabeled ligand, the affinity of the unlabeled ligand for the receptor can be determined. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium.

In studies comparing various neurohypophysial hormones, the binding profile of Oxytocin, phe(2)-orn(8)- (as oxypressin) at the human oxytocin receptor (OTR) has been characterized. Competition binding experiments using cell membranes expressing the cloned OTR demonstrated that oxypressin (B3063302) binds with a notable affinity. The substitution of isoleucine at position 3 in oxytocin with phenylalanine in oxypressin results in a compound with a distinct receptor affinity profile. Specifically, the affinity of oxypressin for the OTR is approximately 10 times lower than that of native oxytocin. nih.gov

Table 1: Binding affinity of Oxytocin, phe(2)-orn(8)- for the human oxytocin receptor, as determined by radioligand binding assays. nih.gov

These assays are crucial for establishing the initial binding characteristics of a compound and provide a basis for understanding its selectivity across different receptor subtypes, such as the various vasopressin receptors (V1a, V1b, V2) for which this compound also shows activity. researchgate.net

Cell-Based Functional Assays (e.g., calcium imaging, reporter gene assays)

Following the determination of binding affinity, cell-based functional assays are employed to characterize the biological activity of the ligand—whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. These assays typically use cultured cells that naturally express or have been engineered to express the receptor of interest.

One common method is calcium imaging . Gq-coupled receptors, such as the V1a vasopressin receptor and the oxytocin receptor, trigger the release of intracellular calcium (Ca²⁺) upon activation. plos.org Cells are loaded with a Ca²⁺-sensitive fluorescent dye, and changes in intracellular Ca²⁺ concentration following the application of the compound are measured using fluorescence microscopy. plos.org This allows for the determination of an EC₅₀ value (the concentration that produces 50% of the maximal response), providing a measure of the compound's potency as an agonist. plos.org

Another powerful tool is the reporter gene assay . In this approach, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. oncolines.com When the ligand activates the receptor, the downstream signaling cascade leads to the transcription of the reporter gene, and the resulting protein product can be easily quantified, providing a measure of receptor activation. oncolines.com

For Oxytocin, phe(2)-orn(8)-, functional studies have demonstrated its identity as a selective V1 vasopressin (pressor) agonist. oup.com In one key study using cultured testicular Leydig cells from rats, Oxytocin, phe(2)-orn(8)- was shown to produce a dose-dependent inhibition of human chorionic gonadotropin (hCG)-stimulated testosterone (B1683101) production, a characteristic action of V1a receptor activation in this system. oup.com In contrast, selective V2 (antidiuretic) and oxytocic agonists were ineffective, highlighting the V1a-selective nature of Oxytocin, phe(2)-orn(8)- in this functional context. oup.com

Organ Bath and Isolated Tissue Perfusion Techniques

To understand the physiological effects of a compound on a whole tissue or organ system, in vitro organ bath and isolated tissue perfusion techniques are invaluable. These methods involve isolating a specific tissue, such as uterine smooth muscle, a blood vessel ring, or parts of the reproductive tract, and maintaining it in a temperature-controlled, oxygenated physiological solution. nih.gov The contractile or relaxation response of the tissue to the application of the compound is measured isometrically or isotonically.

This approach provides critical information on the compound's efficacy (the maximal response it can produce) and potency (EC₅₀). For Oxytocin, phe(2)-orn(8)-, its activity as a selective V1 vasopressin agonist has been confirmed in such assays. It has been shown to induce sustained contractility of the isolated rabbit epididymis. arizona.edu

Table 2: Functional potency of Oxytocin, phe(2)-orn(8)- in an isolated tissue contractility assay. arizona.edu

These tissue-level experiments are essential for correlating receptor binding and cellular activity with a physiologically relevant outcome, such as smooth muscle contraction, which is a primary effect of vasopressin and oxytocin receptor activation. nih.gov

Molecular Biology Techniques (e.g., RT-PCR for receptor mRNA expression, Western Blot for protein expression)

Molecular biology techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blotting are used to investigate how a ligand might regulate the expression of its receptor. RT-PCR quantifies the amount of messenger RNA (mRNA) for a specific gene, providing a measure of gene transcription. Western Blotting uses antibodies to detect and quantify the amount of a specific protein, in this case, the receptor protein itself. These techniques could be used to determine if chronic exposure to a ligand like Oxytocin, phe(2)-orn(8)- leads to receptor downregulation (a decrease in receptor number) or upregulation. A review of the available scientific literature did not yield specific studies where Oxytocin, phe(2)-orn(8)- was investigated using these particular techniques.

Electrophysiological Recordings in Defined Neuronal Populations

In the central nervous system, vasopressin and oxytocin act as neuromodulators, influencing the electrical activity of neurons. Electrophysiological techniques, such as patch-clamp recording in brain slices, allow researchers to measure the direct effects of a compound on neuronal properties like membrane potential, firing rate, and synaptic transmission. By applying Oxytocin, phe(2)-orn(8)- to specific, identified neurons (e.g., in the hypothalamus or amygdala), one could determine its impact on neuronal excitability and communication, providing insights into its potential behavioral effects. A review of the available scientific literature did not yield specific studies where Oxytocin, phe(2)-orn(8)- was investigated using electrophysiological recordings.

Mutagenesis Studies of Receptor Subtypes for Ligand Interaction Mapping

To identify the specific amino acid residues within a receptor that are critical for ligand binding and activation, mutagenesis studies are performed. This involves creating modified, or chimeric, receptors by swapping domains between related receptor subtypes. By testing how these changes affect the binding of a ligand like Oxytocin, phe(2)-orn(8)-, researchers can map the interaction sites.

Studies using chimeric "gain-of-function" receptors, created by transferring domains from the oxytocin receptor into the related V2 vasopressin receptor, have been particularly insightful. physiology.org When Oxytocin, phe(2)-orn(8)- (oxypressin) was used as a probe in these studies, it helped demonstrate that the first two extracellular domains of the oxytocin receptor are involved in binding the C-terminal tripeptide tail of oxytocin. researchgate.net Furthermore, these studies revealed that the N-terminus and the first and second extracellular loops of the receptor are essential for high-affinity agonist binding and selectivity. physiology.org This work indicates that the cyclic part of the hormone is more critical than the linear tail in conferring binding selectivity for the oxytocin receptor. physiology.org

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools used to visualize and predict how a ligand interacts with its receptor at an atomic level. Using the known or predicted three-dimensional structure of the receptor, a ligand like Oxytocin, phe(2)-orn(8)- can be "docked" into the binding pocket computationally. MD simulations can then model the dynamic movements of the ligand-receptor complex over time, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the binding and lead to receptor activation. These theoretical approaches can guide the design of new analogues with improved affinity or selectivity. A review of the available scientific literature did not yield specific studies where Oxytocin, phe(2)-orn(8)- was investigated using computational modeling or molecular dynamics simulations.

Future Research Directions and Theoretical Implications of Oxytocin, Phe 2 Orn 8

Elucidation of Novel Signaling Pathways

The primary mechanism of action for Phenypressin involves its interaction with vasopressin and oxytocin (B344502) receptors, which are G protein-coupled receptors (GPCRs). evitachem.comsigmaaldrich.com While it shares signaling pathways with arginine vasopressin, detailed investigation into the nuances of its downstream effects could reveal novel aspects of neurohypophyseal hormone signaling.

Phenypressin binds to both V1a and V2 vasopressin receptors to trigger physiological responses. evitachem.com The activation of the V1a receptor, found on vascular smooth muscle cells, platelets, and hepatocytes, initiates the phosphatidylinositol hydrolysis pathway. nih.gov This leads to the formation of secondary messengers like 1,2-diacylglycerol and inositol-1,3,4-triphosphate, which in turn mobilize intracellular calcium, resulting in effects such as vasoconstriction and glycogenolysis. evitachem.comnih.gov

Binding to the V2 receptor, located in the renal collecting ducts, primarily activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). nih.gov This cascade enhances water reabsorption by promoting the insertion of aquaporin-2 water channels into the apical membrane of the cells. evitachem.com Further research indicates that vasopressin receptor activation can also involve the ERK1 and ERK2 cascade and protein kinase C signaling, pathways that warrant more specific investigation in the context of Phenypressin. wikipedia.org Although it primarily acts on vasopressin receptors, significant cross-talk can occur with oxytocin receptors (OXTR) at higher concentrations, adding another layer of complexity to its signaling profile. sigmaaldrich.com

| Receptor | Primary Location | Key Signaling Pathway | Physiological Outcome |

|---|---|---|---|

| Vasopressin V1a | Vascular smooth muscle, Liver, Platelets nih.gov | Phosphatidylinositol hydrolysis, Intracellular Ca²⁺ mobilization nih.gov | Vasoconstriction, Glycogenolysis evitachem.comnih.gov |

| Vasopressin V2 | Kidney collecting ducts evitachem.comnih.gov | Adenylyl cyclase activation, cAMP increase, ERK1/ERK2 cascade evitachem.comnih.govwikipedia.org | Water reabsorption evitachem.com |

| Oxytocin (OTR) | Uterus, Mammary gland, Brain, Penis sigmaaldrich.comnih.govoup.com | Gq protein coupling to phospholipase C-beta nih.gov | Uterine contraction, Milk ejection, Smooth muscle contractility nih.govoup.com |

Development of Advanced Pharmacological Tools for Neurohypophyseal System Research

The study of naturally occurring peptide variants like Phenypressin is fundamental to the development of advanced pharmacological tools. nih.gov Phenypressin itself is utilized as a research tool for investigating the hormonal regulation of blood pressure and fluid balance. evitachem.com Its unique properties, stemming from a single amino acid substitution, provide a basis for creating more selective and potent synthetic agonists and antagonists for the vasopressin and oxytocin receptor systems. nih.govnih.gov

The Merrifield solid-phase method has significantly facilitated the synthesis of numerous analogs, which are now widely used to probe the peripheral and central effects of neurohypophyseal hormones. nih.gov For example, understanding the structure-activity relationships of Phenypressin contributes to the design of ligands with specific properties, such as selective V1a agonists for treating vasodilatory hypotension or selective V2 antagonists (vaptans) for managing hyponatremia. nih.govnih.gov The development of fluorescent and radioiodinated ligands, derived from analogs, has also been critical for receptor localization and characterization studies. nih.gov

| Compound | Type | Primary Receptor Target(s) | Research/Clinical Application |

|---|---|---|---|

| Phenypressin | Peptide Agonist | V1a, V2 evitachem.com | Research tool for blood pressure and fluid balance studies evitachem.com |

| Atosiban | Peptide Antagonist | OT nih.govnih.gov | Delay of premature labor nih.gov |

| Desmopressin (dDAVP) | Peptide Agonist | V2 nih.govmdpi.com | Treatment of diabetes insipidus nih.govmdpi.com |

| Terlipressin | Peptide Agonist | V1a nih.govmdpi.com | Treatment of varicose bleeding mdpi.com |

| Conivaptan | Non-Peptide Antagonist | V1a/V2 nih.gov | Treatment of hyponatremia nih.gov |

| [Thr⁴,Gly⁷]OT (TGOT) | Peptide Agonist | OT nih.govresearchgate.net | Selective OT agonist for research nih.gov |

Contribution to the Understanding of Receptor Structure and Function

Phenypressin is a valuable tool for dissecting the molecular basis of ligand-receptor interactions within the neurohypophyseal system. The substitution of phenylalanine at position 2 (Phe²) in place of tyrosine (Tyr²) in AVP significantly impacts biological activity, highlighting the critical role of this residue in receptor binding and activation. wikipedia.orgnih.govmdpi.com Comparative pharmacological studies have shown that Phenypressin has reduced antidiuretic and pressor activities compared to AVP. mdpi.com

Specifically, a comparison of the pharmacological properties revealed a reduction in rat antidiuretic activity from 435 units/µmol for AVP to 375 units/µmol for Phenypressin, and a more substantial drop in rat blood pressure activity from 435 to 130 units/µmol. mdpi.com Furthermore, studies on its binding to the oxytocin receptor (OTR) in human corpus cavernosum tissue showed it binds with a lower affinity (Kd of 1.3 ± 0.884 nM) than oxytocin (Kd of 280 ± 190 pM). oup.com These differences in potency and affinity, despite a minimal structural change, provide crucial data for molecular modeling and mutagenesis studies aimed at mapping the agonist binding regions of the V1a, V2, and OT receptors. nih.gov The aromatic residue at position 2 is known to be a key determinant for receptor recognition and activation across species. researchgate.net

| Ligand | Receptor | Binding Affinity (Kd) / Potency | Reference |

|---|---|---|---|

| Oxytocin | Human OTR | 280 ± 190 pM | oup.com |

| Phenypressin | Human OTR | 1.3 ± 0.884 nM | oup.com |

| DDAVP (V2 Agonist) | Human OTR | 85 ± 55.25 nM | oup.com |

| Arginine Vasopressin (AVP) | Rat Vasopressor (V1a) | 435 units/µmol | mdpi.com |

| Phenypressin | Rat Vasopressor (V1a) | 130 units/µmol | mdpi.com |

| Arginine Vasopressin (AVP) | Rat Antidiuretic (V2) | 435 units/µmol | mdpi.com |

| Phenypressin | Rat Antidiuretic (V2) | 375 units/µmol | mdpi.com |

Potential for Rational Design of Future Peptide and Non-Peptide Ligands

Rational drug design is an inventive process that develops new medications based on a detailed understanding of a biological target. wikipedia.orgazolifesciences.com The structural and functional data derived from studying Phenypressin provide an excellent foundation for this approach. nih.gov By understanding how the Phe² substitution alters receptor affinity and functional potency compared to AVP, medicinal chemists can design novel peptide and non-peptide ligands with tailored pharmacological profiles. mdpi.com

This process, often aided by computational modeling, involves designing molecules that are complementary in shape and charge to the receptor's binding site. wikipedia.orgopenmedicinalchemistryjournal.com The goal is to achieve high receptor specificity, which is key to a successful drug development program, as it minimizes off-target effects. nih.govresearchgate.net For instance, the insights from Phenypressin can guide the synthesis of V1a-selective agonists with improved duration of action or V2-selective antagonists with better oral bioavailability. nih.gov This knowledge is not limited to peptide-based drugs; the pharmacophore derived from peptides like Phenypressin can be used as a template to design small organic molecules that mimic their function, potentially leading to orally active non-peptide therapeutics. nih.govwikipedia.org

Unraveling the Intricacies of Neurohypophyseal Hormone System Physiology in Animal Models

Animal models are indispensable for understanding the physiological roles of neurohypophyseal hormones in a complex, living system. nih.govfrontiersin.org Phenypressin, being the principal antidiuretic hormone in macropodid marsupials such as the red kangaroo and the tammar wallaby, offers a unique window into the evolutionary adaptations of the neurohypophyseal system. wikipedia.orgevitachem.comnih.gov

Studies in these marsupials allow for a comparative physiological approach, highlighting how subtle variations in peptide structure can be associated with adaptation to different environments and life histories. evitachem.com Phenypressin is synthesized in the hypothalamus and released from the posterior pituitary, much like AVP in placental mammals, and serves analogous functions in regulating water balance and vasoconstriction. wikipedia.orgnih.gov However, the observed differences in potency underscore species-specific variations in hormone-receptor interactions. mdpi.com Transgenic animal models, such as rats expressing fluorescent reporter genes under the control of the AVP promoter, are powerful tools for visualizing neuronal activation and gene expression in response to various stimuli, and similar models could be envisioned to explore the specific actions of Phenypressin. nih.gov

| Animal Model/Species | Compound | Key Finding | Physiological Implication |

|---|---|---|---|

| Macropodid Marsupials (e.g., Kangaroos, Wallabies) | Phenypressin | Identified as a primary neurohypophyseal hormone. wikipedia.orgevitachem.comnih.gov | Provides insight into the evolution and comparative physiology of the neurohypophyseal system. evitachem.com |

| Rat | Phenypressin | Exhibits lower vasopressor and antidiuretic activity compared to Arginine Vasopressin. mdpi.com | Demonstrates the functional consequence of the Phe² substitution and species differences in receptor sensitivity. |

| Rabbit | Oxytocin, phe(2)-orn(8)- | Induces sustained contractility of the epididymis with an EC₅₀ of 280 nM. medchemexpress.com | Highlights a role in the male reproductive tract, mediated via V1a receptors. medchemexpress.com |

| Transgenic Rats (AVP-eGFP) | Arginine Vasopressin | Allows visualization of AVP gene expression in response to physiological stimuli (e.g., osmotic stress). nih.gov | Serves as a model for studying the dynamic regulation of neurohypophyseal hormones in vivo. nih.gov |

Q & A

Q. What factors influence the design of chronic (Phe²,Orn⁸)-Oxytocin administration studies?

- Dosage Regimens : Optimize dosing frequency based on pharmacokinetic profiles (e.g., subcutaneous vs. intranasal delivery). Monitor receptor desensitization via longitudinal binding assays .

- Confounding Variables : Control for circadian rhythm effects by standardizing administration times. Use crossover designs to isolate compound-specific effects .

Q. How can receptor cross-talk between V1 receptors and OTRs be investigated in (Phe²,Orn⁸)-Oxytocin studies?

- Experimental Strategies :

- Use siRNA knockdown or CRISPR-edited cell lines to silence specific receptors.

- Measure downstream signaling crosstalk (e.g., ERK1/2 phosphorylation) in dual-receptor systems .

Q. What methodologies optimize the synthesis of (Phe²,Orn⁸)-Oxytocin for high-yield production?

- Solid-Phase Synthesis : Use Fmoc chemistry with pseudoproline dipeptides to minimize aggregation. Monitor disulfide bridge formation via oxidative folding assays .

- Quality Control : Implement MALDI-TOF MS for batch consistency and circular dichroism (CD) to confirm tertiary structure .

Q. How should conflicting functional data (e.g., variable EC₅₀ values across studies) be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.